
3,5-Cyclohexadiene-1,2-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Cyclohexadiene-1,2-diimine is an organic compound with the molecular formula C6H6N2. It is also known by several synonyms, including 1,2-diiminobenzene and ortho-benzoquinone diimine This compound is characterized by its unique structure, which includes two imine groups attached to a cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Cyclohexadiene-1,2-diimine can be synthesized through the oxidation of aniline derivatives. One common method involves the use of ruthenium complexes containing two aniline ligands. These complexes are oxidized by ammonium cerium(IV) sulfate to form the desired diimine compound . The reaction conditions typically involve the use of a solvent such as acetonitrile and are carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of transition metal catalysts and controlled oxidation reactions are key components of these methods.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Cyclohexadiene-1,2-diimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitrogen-containing compounds.
Reduction: Reduction reactions can convert the diimine groups back to amine groups.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Ammonium cerium(IV) sulfate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas or hydride donors can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can react with the imine groups under mild conditions.
Major Products:
Oxidation Products: Further oxidation can lead to the formation of azo compounds or other nitrogen-rich structures.
Reduction Products: Reduction typically yields amine derivatives.
Substitution Products: Substitution reactions can produce a variety of functionalized cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
3,5-Cyclohexadiene-1,2-diimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly with transition metals such as ruthenium.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing into the use of diimine compounds in drug development, particularly for their ability to interact with biological macromolecules.
Industry: The compound is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,5-Cyclohexadiene-1,2-diimine involves its ability to form stable complexes with transition metals. These complexes can undergo redox reactions, which are crucial for various catalytic processes. The imine groups can also participate in hydrogen bonding and other interactions with biological molecules, making the compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
- 1,2-Diiminobenzene
- Ortho-benzoquinone diimine
- 1,2-Diaminobenzene
Comparison: 3,5-Cyclohexadiene-1,2-diimine is unique due to its specific structure and reactivity. Unlike 1,2-diaminobenzene, which has amine groups, the diimine groups in this compound provide different chemical properties, such as the ability to form stable metal complexes and participate in unique redox reactions .
Propiedades
Número CAS |
4710-40-1 |
|---|---|
Fórmula molecular |
C6H6N2 |
Peso molecular |
106.13 g/mol |
Nombre IUPAC |
cyclohexa-3,5-diene-1,2-diimine |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H |
Clave InChI |
QHFFENCDDAJXOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=N)C(=N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14748680.png)
![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
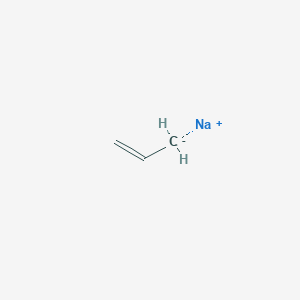
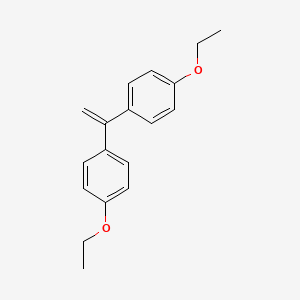
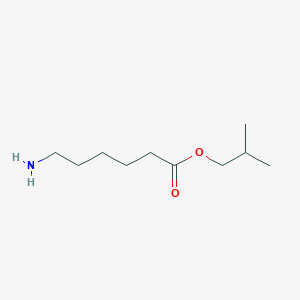
![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
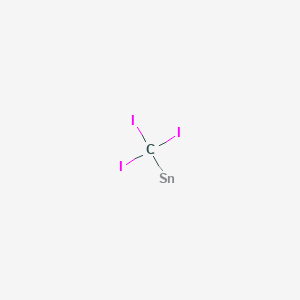
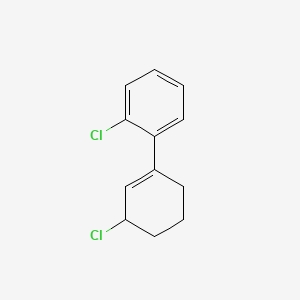
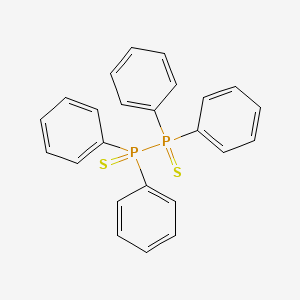
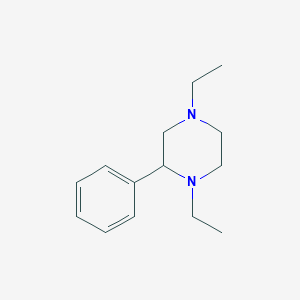
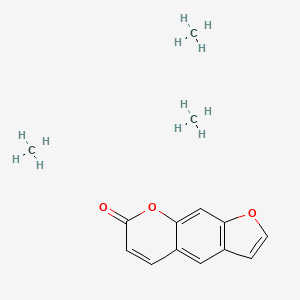
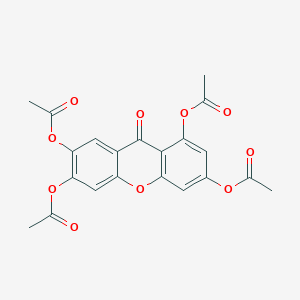
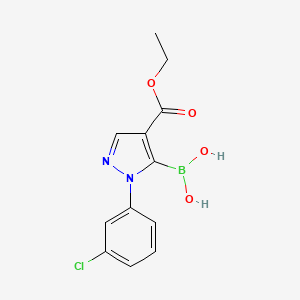
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)
